O-phospho-D-serine

Übersicht

Beschreibung

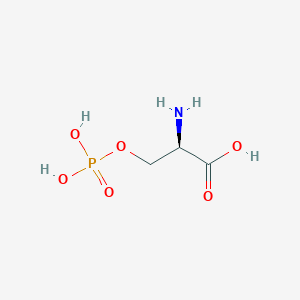

O-phospho-D-serine is a phosphorylated derivative of the amino acid serine. It is an important compound in biochemistry and molecular biology due to its role in various biological processes. The compound is characterized by the presence of a phosphate group attached to the hydroxyl group of the serine molecule. This modification significantly alters the chemical properties and biological functions of serine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-phospho-D-serine can be synthesized through several methods. One common approach involves the phosphorylation of D-serine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction typically occurs under controlled conditions to ensure the selective phosphorylation of the hydroxyl group on the serine molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic methods. Enzymes such as kinases can catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to D-serine, resulting in the formation of this compound. This method is advantageous due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Oxidation and Reduction

The compound undergoes oxidation and reduction reactions, altering its functional groups:

-

Oxidation: In the presence of hydrogen peroxide (H₂O₂) or other oxidizing agents, the phosphate ester group remains stable, while the amino acid backbone may form carbonyl derivatives .

-

Reduction: Sodium borohydride (NaBH₄) reduces the carboxy group to a hydroxyl group, generating phosphoserinol derivatives .

Oxidation Example:

Substitution Reactions

The phosphate group participates in nucleophilic substitution reactions. For example, the Michaelis-Becker reaction replaces bromide intermediates with diethyl phosphite to form phosphonate mimics :

Reaction Scheme:

-

Bromo substitution of protected homoserine.

-

Nucleophilic attack by diethyl phosphite.

Conditions:

| Step | Reagent | Time | Product |

|---|---|---|---|

| Bromination | PBr₃ | 2 h | Bromo intermediate |

| Phosphite coupling | (EtO)₂PHO | 6 h | Phosphonate derivative |

Hydrolysis and Stability

The phosphate ester bond in O-phospho-D-serine is stable under physiological pH but hydrolyzes in strongly acidic or alkaline conditions . Enzymatic hydrolysis by phosphatases regenerates D-serine, crucial in metabolic cycles .

Hydrolysis Data:

| Condition | pH | Half-life | Product | Reference |

|---|---|---|---|---|

| Acidic (1M HCl) | 1.0 | 30 min | D-Serine + PO₄³⁻ | |

| Alkaline (1M NaOH) | 13.0 | 45 min | D-Serine + PO₄³⁻ |

Biochemical Interactions

This compound acts as a weak agonist of metabotropic glutamate receptors (mGluR4) and modulates NMDA receptor activity by binding to the GluN1 subunit . Stereoselectivity studies show its L-enantiomer (O-phospho-L-serine) exhibits 5-fold higher binding affinity to Factor VIII, highlighting its role in coagulation.

Receptor Binding Data:

| Receptor | Kₐ (μM) | Effect | Reference |

|---|---|---|---|

| mGluR4 | 12.5 | Agonism (EC₅₀ = 15 μM) | |

| NMDA | 8.2 | Co-agonist (with glutamate) |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of O-phospho-D-serine involves its interaction with specific molecular targets and pathways. The compound acts as a weak agonist of the metabotropic glutamate receptor mGluR4, which is involved in various neurological processes. By binding to this receptor, this compound can modulate the activity of downstream signaling pathways, affecting cellular functions such as neurotransmission and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-phospho-L-serine: A similar compound with the L-enantiomer of serine.

Phosphoserine: A general term for phosphorylated serine, which includes both D- and L-enantiomers.

Uniqueness

O-phospho-D-serine is unique due to its specific interaction with the mGluR4 receptor and its distinct role in certain metabolic pathways. Its D-enantiomer configuration also sets it apart from other phosphorylated serine compounds, leading to different biological effects and applications .

Biologische Aktivität

O-Phospho-D-serine (O-PDSer) is a phosphorylated form of D-serine, an amino acid that plays a crucial role in various biological processes, particularly in the central nervous system. This article explores the biological activity of O-PDSer, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is a non-standard amino acid with the chemical formula C_3H_8N_0_6P and a molecular weight of 185.07 g/mol. It can be synthesized through phosphorylation of D-serine using various phosphorating agents. The compound is soluble in water and exhibits a high degree of stability under physiological conditions.

-

Neurotransmission Modulation :

O-PDSer acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. It enhances NMDA receptor activity by serving as a co-agonist along with glycine . -

Inhibition of Enzymatic Activity :

Studies have shown that O-PDSer can inhibit certain enzymes, such as glutamate synthase, which is involved in neurotransmitter synthesis. This inhibition can affect glutamate homeostasis in the brain . -

Cellular Signaling :

O-PDSer influences various signaling pathways that regulate cell proliferation and apoptosis. For instance, it has been reported to induce G2/M cell cycle arrest in renal tubular cells, leading to increased apoptosis through upregulation of pro-apoptotic genes .

Cellular Studies

A series of studies have investigated the effects of O-PDSer on different cell types:

- Renal Tubular Cells : Treatment with O-PDSer resulted in significant apoptosis and cell cycle arrest at the G2/M phase. The compound increased the expression of p21, a cyclin-dependent kinase inhibitor, thus contributing to cell cycle regulation .

- Neuronal Cells : In neuronal cultures, O-PDSer enhanced synaptic transmission and plasticity by increasing NMDA receptor-mediated currents. This suggests its potential role in cognitive enhancement and neuroprotection .

Summary Table of Biological Activities

| Cell Type | Effect | Mechanism |

|---|---|---|

| Renal Tubular Cells | Induces apoptosis | G2/M cell cycle arrest, upregulation of p21 |

| Neuronal Cells | Enhances synaptic transmission | NMDA receptor modulation |

| Cancer Cell Lines | Inhibits proliferation | Disruption of serine biosynthesis pathways |

Case Studies

-

Renal Damage and D-serine :

A study demonstrated that D-serine (and by extension, O-PDSer) contributes to renal tubular damage through mechanisms involving oxidative stress and inflammation. The study found that D-serine treatment led to increased levels of senescence-associated secretory phenotype (SASP) markers in renal cells . -

Cognitive Function :

In animal models, supplementation with O-PDSer has been linked to improved cognitive function and memory retention, potentially due to its role in enhancing NMDA receptor activity .

Therapeutic Potential

Given its biological activities, O-PDSer holds promise for therapeutic applications:

- Neurological Disorders : Its ability to modulate NMDA receptors makes it a candidate for treating conditions like schizophrenia and Alzheimer's disease.

- Kidney Diseases : Understanding its role in renal cell apoptosis could lead to new strategies for managing chronic kidney disease.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331436 | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-63-0 | |

| Record name | Phosphoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-phospho-D-serine interact with retinal neurons, and what are the downstream effects?

A1: this compound (DOP) acts as an antagonist of the photoreceptor neurotransmitter in the retina, specifically targeting horizontal cells []. By blocking the action of the neurotransmitter, likely glutamate, DOP disrupts the normal communication between photoreceptors and horizontal cells. This disruption leads to several downstream effects, including:

- Enhancement of flicker responsiveness in bipolar cells: By reducing horizontal cell feedback onto cones, DOP removes a tonic inhibitory influence on cone pathways, resulting in increased sensitivity to flickering light stimuli [].

- Blockade of the cone receptive-field surround: The cone surround, normally mediated by rod input through horizontal cells, is abolished by DOP, demonstrating the crucial role of horizontal cell feedback in this mechanism [].

- Prevention of background enhancement of flicker responses: DOP disrupts the normal interplay between rod and cone pathways, known as suppressive rod-cone interaction (SRCI), which usually enhances the response to flickering stimuli in the presence of background illumination [].

Q2: How does the stereochemistry of O-phospho-serine influence its interaction with Factor VIII?

A2: Research indicates that Factor VIII binding to cell membranes is mediated by a stereoselective recognition of O-phospho-L-serine, a component of phosphatidylserine []. This compound, the stereoisomer, exhibits significantly weaker binding affinity. This is demonstrated by:

- Reduced inhibition of Factor VIII binding: this compound is 5-fold less effective than O-phospho-L-serine at inhibiting Factor VIII binding to phosphatidylserine-containing membranes and platelet-derived microparticles [].

- Weaker binding to synthetic phosphatidyl-D-serine: Factor VIII binding to membranes containing synthetic phosphatidyl-D-serine is 5-fold weaker compared to membranes containing phosphatidyl-L-serine [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.